molecular formula C19H26O3 B13821732 Epiestriol methyl ether CAS No. 3434-79-5

Epiestriol methyl ether

Cat. No.: B13821732
CAS No.: 3434-79-5
M. Wt: 302.4 g/mol
InChI Key: UHQGCIIQUZBJAE-SVMUCYCZSA-N
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Description

Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- is a synthetic steroid compound that belongs to the class of estrogens This compound is characterized by its unique structure, which includes a methoxy group at the 3-position and hydroxyl groups at the 16 and 17 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- involves several steps. One common method includes the regiospecific transfer hydrogenation of 3-methoxy- and 3-benzyloxy-(Z)16-hydroxymethylidene-13a-estra-1,3,5(10)-trien-17-ones using chiral ruthenium catalysts. The ratio of the diastereomers depends on the catalyst used. Further reduction of the isolated products with sodium borohydride (NaBH4) in the presence of cerium(III) chloride (Luche reduction conditions) yields the corresponding diols .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process typically involves large-scale synthesis using similar catalytic hydrogenation and reduction techniques as described above. The use of chiral catalysts and specific reaction conditions ensures the production of the desired isomers in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield different diastereomers or other reduced forms of the compound.

    Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and cerium(III) chloride are commonly used in reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various isomers and derivatives of the original compound, such as different hydroxylated or methoxylated steroids.

Scientific Research Applications

Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- has several scientific research applications:

    Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and hormone regulation.

    Medicine: Explored for its potential use in hormone replacement therapy and treatment of hormonal imbalances.

    Industry: Utilized in the synthesis of other steroidal compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- involves binding to estrogen receptors in target tissues. This binding activates specific signaling pathways that regulate gene expression and cellular functions. The compound’s effects are mediated through its interaction with estrogen receptors, leading to changes in the transcription of estrogen-responsive genes.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen with similar structural features but lacking the methoxy group.

    Estrone: Another natural estrogen with a ketone group at the 17-position instead of a hydroxyl group.

    Estetrol: A synthetic estrogen with additional hydroxyl groups at the 15 and 16 positions.

Uniqueness

Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

3434-79-5

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16S,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol

InChI

InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17+,18+,19+/m1/s1

InChI Key

UHQGCIIQUZBJAE-SVMUCYCZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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